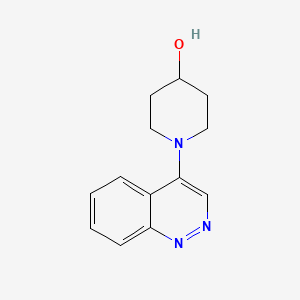

1-(Cinnolin-4-yl)piperidin-4-ol

Vue d'ensemble

Description

1-(Cinnolin-4-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 1-(Cinnolin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into cells . . Therefore, the compound affects the HIV-1 entry pathway and its downstream effects.

Result of Action

The result of the action of this compound is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This can slow the progression to AIDS and improve the response to treatment .

Analyse Biochimique

Biochemical Properties

1-(Cinnolin-4-yl)piperidin-4-ol plays a crucial role in biochemical reactions, particularly in its interaction with the chemokine receptor CCR5. This receptor is part of the seven transmembrane G-protein coupled receptor family and is essential for the entry of HIV-1 into cells . The compound acts as a CCR5 antagonist, inhibiting the receptor’s function and preventing HIV-1 from infecting cells. This interaction is primarily mediated through a strong salt-bridge interaction between the basic nitrogen atom in this compound and the CCR5 receptor .

Cellular Effects

This compound has been shown to influence various cellular processes. Its primary effect is on the inhibition of HIV-1 entry into cells by blocking the CCR5 receptor . This inhibition affects cell signaling pathways related to HIV-1 infection, thereby preventing the virus from replicating within the host cells. Additionally, the compound may impact gene expression and cellular metabolism by altering the signaling pathways associated with CCR5 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CCR5 receptor, where it acts as an antagonist. This binding prevents the receptor from interacting with HIV-1, thereby inhibiting the virus’s ability to enter and infect the host cells . The compound’s structure, which includes a basic nitrogen atom and lipophilic groups, facilitates its interaction with the receptor through a strong salt-bridge and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in various biochemical assays, maintaining its inhibitory activity against the CCR5 receptor . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function. In vitro studies have demonstrated its sustained activity over extended periods, but further in vivo studies are required to confirm these findings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor without causing significant adverse effects . At higher doses, there may be potential toxic or adverse effects, which need to be carefully monitored in preclinical studies . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic application .

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with the CCR5 receptor. The compound is metabolized by enzymes in the liver, which may affect its bioavailability and efficacy . Understanding the metabolic pathways and the enzymes involved is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which is essential for its efficacy as a CCR5 antagonist . The compound’s distribution profile needs to be thoroughly studied to ensure its optimal therapeutic application .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane, where it interacts with the CCR5 receptor . This localization is critical for its activity as an antagonist. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further influencing its function and efficacy .

Activité Biologique

1-(Cinnolin-4-yl)piperidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, identified by its CAS number 1272967-00-6, features a piperidine ring substituted with a cinnoline moiety. This unique structure provides a framework for various biological interactions, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and ovarian cancer cells. The IC50 values observed ranged from 19.9 to 75.3 µM, indicating significant antiproliferative effects compared to non-cancerous cells .

- Mechanism of Action : The compound appears to exert its effects by interacting with specific cellular pathways involved in cancer cell growth and survival. For instance, it may inhibit key signaling pathways that promote tumorigenesis, although detailed molecular mechanisms remain to be fully elucidated.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : Preliminary studies suggest that this compound exhibits activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several research efforts have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired piperidine-cinnoline structure. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds .

- Pharmacological Evaluations : Various studies have assessed the pharmacological profiles of related compounds, suggesting that modifications to the piperidine or cinnoline moieties can enhance biological activity. For example, derivatives with additional functional groups have shown improved potency against cancer cell lines .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 19.9 - 75.3 | Anticancer |

| Benzoylpiperidine | 11.7 | Antiproliferative |

| Ethyl 4-methylthiazole | >10 | Antimicrobial |

This table illustrates that while this compound has notable anticancer activity, other compounds may exhibit different profiles depending on their structural features.

Applications De Recherche Scientifique

Scientific Research Applications

1-(Cinnolin-4-yl)piperidin-4-ol serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in various research areas.

Chemistry In chemistry, this compound is utilized as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology The compound can be employed in studying biological pathways involving brominated aromatic compounds. Researchers investigate its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine this compound is explored for its potential use in drug development because of its unique structural features. Research is ongoing to explore its potential as a pharmaceutical agent, particularly in developing new drugs.

Industry In industry, it can be used in the production of polymers and other materials that require brominated aromatic compounds. It is also utilized in developing new materials and chemical processes.

Cinnoline Derivatives

Cinnoline derivatives, including this compound, have demonstrated diverse biological activities. Research indicates that cinnoline derivatives exhibit anti-inflammatory and antibacterial properties . Cinnoline derivatives, when tested, have demonstrated potent cytotoxicity and the ability to combat the leukemia subpanel .

Propriétés

IUPAC Name |

1-cinnolin-4-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-10-5-7-16(8-6-10)13-9-14-15-12-4-2-1-3-11(12)13/h1-4,9-10,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTLNVBVTKNLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CN=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.